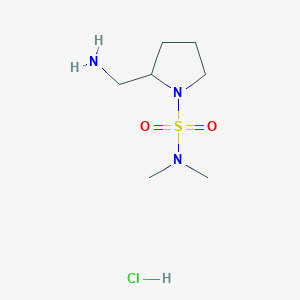
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with propan-1-amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, the compound can be oxidized to form corresponding oxides or reduced to yield amine derivatives.
Scientific Research Applications
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anticancer, antifungal, and antibacterial properties .
The compound’s ability to form hydrogen bonds and interact with biological targets makes it valuable in drug discovery and development. Additionally, it is used in the study of enzyme inhibitors and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes .
The compound may also interact with cellular pathways, affecting processes such as cell proliferation, apoptosis, and signal transduction. These interactions contribute to its potential as a therapeutic agent in various diseases .
Comparison with Similar Compounds
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)propan-1-amine can be compared with other triazole derivatives, such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one and 3,5-bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole . These compounds share the triazole ring structure but differ in their substituents and overall molecular architecture.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, its dimethyl substitution enhances its stability and lipophilicity, making it suitable for certain applications where other triazole derivatives may not be as effective .
Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,5-Bis(3,4-diamino-1,2,4-triazol-5-yl)-1H-pyrazole
- 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline
- 2-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amine
These compounds, while similar in their core triazole structure, exhibit different properties and applications due to variations in their substituents and overall molecular design.
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C7H14N4/c1-5(4-8)7-9-6(2)10-11(7)3/h5H,4,8H2,1-3H3 |
InChI Key |
NUBYGYQYELNVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


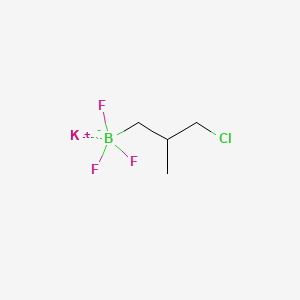
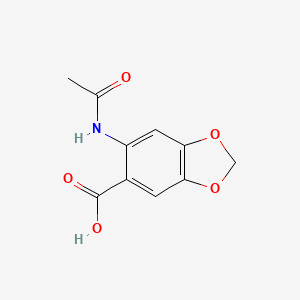
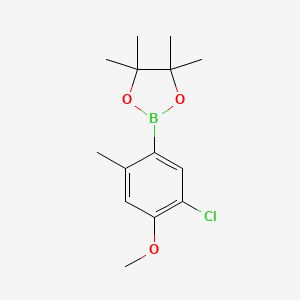
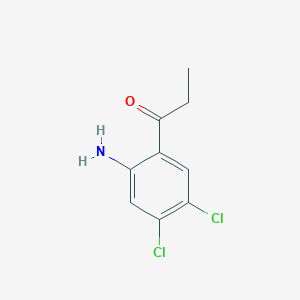
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
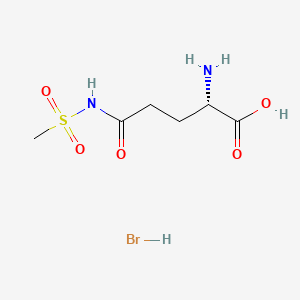
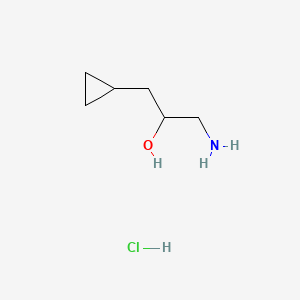
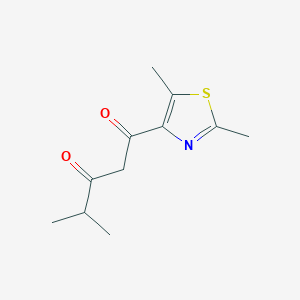
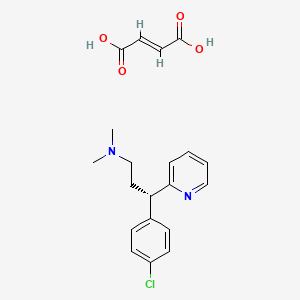
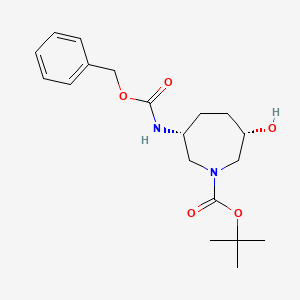
![(1R,5S,6R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B13496287.png)
![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)

